molecular formula C21H21N3O2S B2641411 2-[(5-BENZYL-4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE CAS No. 865429-04-5

2-[(5-BENZYL-4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE

Cat. No.: B2641411
CAS No.: 865429-04-5
M. Wt: 379.48
InChI Key: HUUMGBZXHVCXLQ-UHFFFAOYSA-N
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Description

Structural Significance in Heterocyclic Chemistry

The compound’s architecture combines a 4-hydroxy-6-methylpyrimidine ring substituted at position 2 with a sulfanyl-acetamide group, which is further linked to a 3-methylphenyl moiety. Its IUPAC name, 2-[(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide, reflects this intricate connectivity. Key structural parameters include:

Property Value
Molecular formula C₂₁H₂₁N₃O₂S
Molecular weight 379.5 g/mol
Solubility (aqueous) 1.4 μg/mL
Dihedral angle (pyrimidine-benzene) 93.0° ± 0.7°

The pyrimidine ring adopts a near-planar conformation, with the benzyl group at position 5 introducing steric bulk that influences intermolecular interactions. X-ray diffraction studies of analogous compounds show N–H···O hydrogen bonds forming R₂²(8) graph-set motifs, while weak C–H···O interactions and π-π stacking (centroid distance: 3.544 Å) stabilize crystal packing. The thioacetamide bridge enhances rotational flexibility, allowing conformational adaptation during protein binding.

Synthetic routes typically involve coupling (3-methylphenyl)acetic acid derivatives with aminopyrimidine intermediates using carbodiimide-based activating agents. For example, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide HCl facilitates amide bond formation between 4,6-dimethoxypyrimidin-2-amine and (3-methylphenyl)acetic acid in dichloromethane, yielding 84% product after ethanol recrystallization. Modifications at the pyrimidine 2-position via nucleophilic substitution with mercaptoheterocycles further diversify the scaffold’s pharmacophoric features.

Properties

IUPAC Name

2-[(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14-7-6-10-17(11-14)23-19(25)13-27-21-22-15(2)18(20(26)24-21)12-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUMGBZXHVCXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-BENZYL-4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 5-benzyl-4-hydroxy-6-methylpyrimidine-2-thiol with 3-methylphenylacetyl chloride under basic conditions to form the desired acetamide derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-BENZYL-4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The benzyl and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-[(5-BENZYL-4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-BENZYL-4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Key Observations:

Sulfanyl vs. Sulfinyl/Sulfonyl Groups : The target compound’s sulfanyl (-S-) bridge (vs. sulfinyl [-SO-] or sulfonyl [-SO2-] in and ) likely reduces oxidative stability but may improve thiol-mediated interactions in biological systems .

Substituent Effects on Solubility: The hydroxyl group in the target compound (vs.

Lipophilicity : The benzyl group on the pyrimidine ring (target compound) contributes to higher lipophilicity than the trifluoroethoxy group in 3ag, which may influence membrane permeability .

Spectroscopic and Crystallographic Comparisons

  • NMR Data : The target compound’s ¹H-NMR profile would resemble analogs in and , with characteristic shifts for aromatic protons (δ ~6.5–8.75 ppm) and methyl/methylene groups (δ ~2.2–4.9 ppm). For instance, the 3-methylphenyl group in the acetamide moiety may show a singlet at δ ~2.3 ppm, similar to methyl groups in 3ae/3af .
  • Bond Lengths : highlights bond-length variations in acetamide derivatives (e.g., C1–C2: 1.501 Å vs. 1.53 Å in N-(4-bromophenyl)acetamide). The target compound’s acetamide C–N bond (~1.347 Å) is expected to align with these values, ensuring structural rigidity .

Research Findings and Implications

Bioactivity Potential: Analogs like 3ae/3af () and 6c () show promise as enzyme inhibitors or receptor ligands. The target compound’s hydroxy and benzyl groups may target kinases or proteases via H-bonding and hydrophobic interactions .

Metabolic Stability : Sulfanyl-containing compounds are prone to oxidation, unlike sulfinyl/sulfonyl analogs. This may necessitate prodrug strategies for the target compound .

Biological Activity

The compound 2-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Molecular Characteristics

The molecular formula of 2-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is C21H21N3O2SC_{21}H_{21}N_3O_2S, with a molecular weight of approximately 399.9 g/mol. The compound features a pyrimidine ring substituted with a benzyl group, hydroxy group, and a sulfanyl linkage to an acetamide moiety.

PropertyValue
Molecular FormulaC21H21N3O2S
Molecular Weight399.9 g/mol
LogP4.46
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2
Polar Surface Area57.68 Ų

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, influencing biochemical pathways related to cell signaling, metabolism, and gene expression. Preliminary studies suggest potential applications in pharmacology, particularly in anti-cancer and anti-inflammatory contexts.

  • Enzyme Interaction : The compound may bind to various enzymes, altering their function and leading to significant changes in metabolic pathways.
  • Receptor Modulation : It could interact with specific receptors involved in cellular signaling, potentially affecting processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds with structural similarities to 2-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide exhibit promising anticancer properties. For example, related pyrimidine derivatives have shown efficacy in inhibiting the proliferation of cancer cell lines in vitro.

Anti-inflammatory Effects

Research has also highlighted potential anti-inflammatory effects associated with this compound. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Study on Anticancer Properties

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of similar pyrimidine derivatives against various cancer cell lines, including breast and lung cancer cells. The study found that certain derivatives exhibited an IC50 value as low as 10 µM, indicating potent activity against these cancer types .

Study on Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of related compounds using a murine model of acute inflammation. The results showed that treatment with the compound significantly reduced edema and inflammatory markers compared to control groups .

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